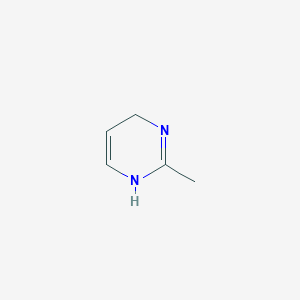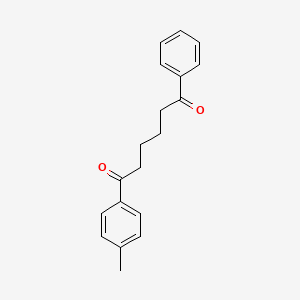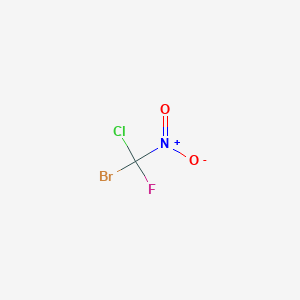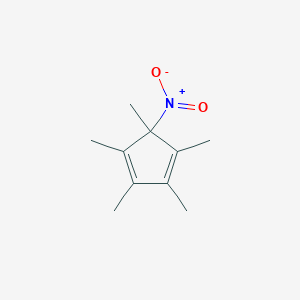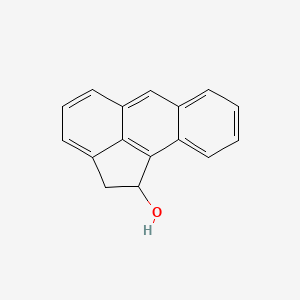
1,2-Dihydroaceanthrylen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroaceanthrylen-1-OL is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound is part of a broader class of alcohols, which are known for their diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroaceanthrylen-1-OL typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where catalysts like palladium on carbon (Pd/C) are used to facilitate the reduction of precursor compounds under hydrogen gas . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroaceanthrylen-1-OL undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1,2-Dihydroaceanthrylen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydroaceanthrylen-1-OL involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Methanol (CH3OH)
- Ethanol (CH3CH2OH)
- 1-Propanol (CH3CH2CH2OH)
- 2-Propanol (CH3CHOHCH3)
Comparison
1,2-Dihydroaceanthrylen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical properties compared to simpler alcohols like methanol and ethanol . Its higher molecular weight and complex structure result in different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.
Properties
CAS No. |
93645-78-4 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1,2-dihydroaceanthrylen-1-ol |
InChI |
InChI=1S/C16H12O/c17-14-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16(14)15(11)12/h1-8,14,17H,9H2 |
InChI Key |
ZNEYVGNRCKRTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C3C1=CC=CC3=CC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
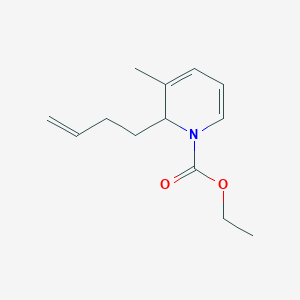

![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
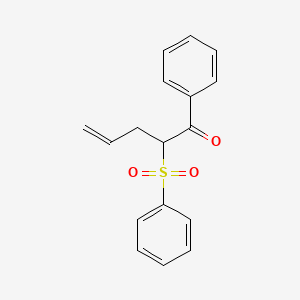
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
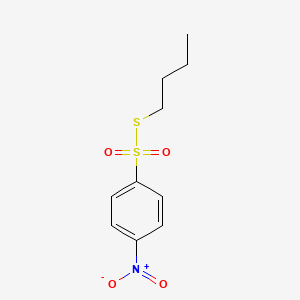
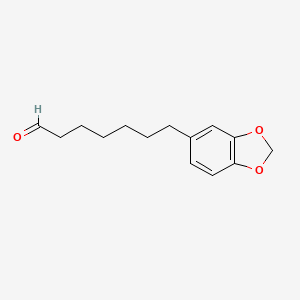
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
